

Valtrate Hydrine B4: A Comprehensive Pharmacology and Toxicology Profile

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Compound of Interest

Compound Name: Valtrate Hydrine B4

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Valtrate Hydrine B4 is a naturally occurring iridoid ester, a valepotriate derivative isolated from plant species of the genus *Valeriana*.^[1] This document provides a detailed overview of the current understanding of the pharmacology and toxicology of **Valtrate Hydrine B4** and related valepotriates. The primary pharmacological activity of **Valtrate Hydrine B4** is centered on the modulation of the central nervous system, specifically interacting with gamma-aminobutyric acid (GABA) receptors to produce sedative and anxiolytic effects.^[1] Additionally, it has demonstrated notable antifungal properties.^{[2][3][4]} Toxicological assessments of valepotriate-rich extracts suggest a low order of acute toxicity. This guide synthesizes the available preclinical data, details experimental methodologies, and presents key information in a structured format to support further research and development.

Introduction

Valtrate Hydrine B4, with the chemical formula $C_{27}H_{40}O_{10}$ and a molecular weight of 524.60 g/mol, is a member of the valepotriate class of compounds.^[5] These compounds are characteristic secondary metabolites of *Valeriana* species, which have a long history of use in traditional medicine for their calming effects. The complex pharmacology of *Valeriana* extracts has been attributed to a variety of constituents, with valepotriates being significant contributors to their bioactivity. This whitepaper aims to consolidate the scientific knowledge regarding the

pharmacological profile and toxicological safety of **Valtrate Hydrine B4**, providing a foundational resource for the scientific community.

Pharmacology

The pharmacological actions of **Valtrate Hydrine B4** and its congeners are multifaceted, with effects on the central nervous system and antimicrobial properties being the most prominent.

Mechanism of Action

2.1.1. Central Nervous System Activity

The primary mechanism of action for the sedative and anxiolytic effects of **Valtrate Hydrine B4** is its modulation of GABA receptors, the main inhibitory neurotransmitter receptors in the brain. [1] Valepotriates have been shown to interact with the GABAA receptor complex, which is a ligand-gated ion channel. This interaction is believed to enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability.

A study on related hydrine-type valepotriates isolated from *V. pavonii* demonstrated their ability to inhibit the binding of ³H-flunitrazepam to the benzodiazepine binding site of the GABAA receptor, with an inhibition of 40% at a concentration of 300 µM. [6] This suggests that **Valtrate Hydrine B4** may act as an allosteric modulator of the GABAA receptor, similar to benzodiazepines, though likely with a different binding affinity and efficacy.

Caption: Putative Mechanism of **Valtrate Hydrine B4** on the GABA_A Receptor.

2.1.2. Antifungal Activity

Valtrate Hydrine B4 has been identified as a natural compound with antifungal properties. [2] [3] [4] While the precise mechanism of its antifungal action has not been fully elucidated, natural products, particularly terpenoids, often exert their effects through the disruption of fungal cell membrane integrity, inhibition of ergosterol biosynthesis, or interference with essential cellular processes.

Caption: Hypothesized Antifungal Mechanisms of Action for **Valtrate Hydrine B4**.

Pharmacological Data

Quantitative pharmacological data for **Valtrate Hydrine B4** is limited. The available data is primarily from studies on related valepotriates or extracts rich in these compounds.

Parameter	Compound/Extract	Assay	Result	Reference
GABAergic Activity				
Receptor Binding	Hydrine-type valepotriates	³ H-flunitrazepam binding inhibition	40% inhibition at 300 µM	[6]
Antifungal Activity				
in vitro Susceptibility	Valtrate Hydrine B4	Not specified	Reported as having antifungal activity	[2][3][4]

Toxicology

The toxicological profile of **Valtrate Hydrine B4** has not been extensively studied. However, research on a valepotriate-enriched fraction from *Valeriana glechomifolia* provides valuable insights into the potential toxicity of this class of compounds.

Acute and Sub-chronic Toxicity

An oral acute toxicity study in mice, following OECD guideline 423, classified a valepotriate-enriched fraction in the hazard category 5, indicating low acute toxicity.[7][8] In a 28-day repeated dose oral toxicity study in mice (OECD guideline 407), daily administration of the valepotriate fraction at doses of 30, 150, and 300 mg/kg did not induce evident toxicity.[7][8] A transient delay in weight gain and reduced food consumption was observed in the first week at the 300 mg/kg dose, which was attributed to the sedative effects of the compounds.[7][8] No alterations in behavioral, urinary, biochemical, hematological, or histological parameters were observed at any dose level.[7][8]

Study Type	Species	Route	Dosing	Key Findings	Reference
Acute Oral Toxicity	Mouse	Oral	Single dose of 2000 mg/kg	Classified in hazard category 5 (low toxicity)	[7] [8]
28-Day Repeated Dose	Mouse	Oral	30, 150, 300 mg/kg/day	No evident toxicity; transient sedation at 300 mg/kg	[7] [8]

Genotoxicity and Carcinogenicity

There is no specific data on the genotoxicity or carcinogenicity of **Valtrate Hydrine B4**. In vitro studies on other valepotriates, such as valtrate and didrovaltrate, have suggested potential cytotoxic and mutagenic activity.[\[9\]](#) However, these findings have not been consistently replicated in in vivo studies or human clinical trials.[\[9\]](#)

Experimental Protocols

GABAA Receptor Binding Assay (Radioligand Displacement)

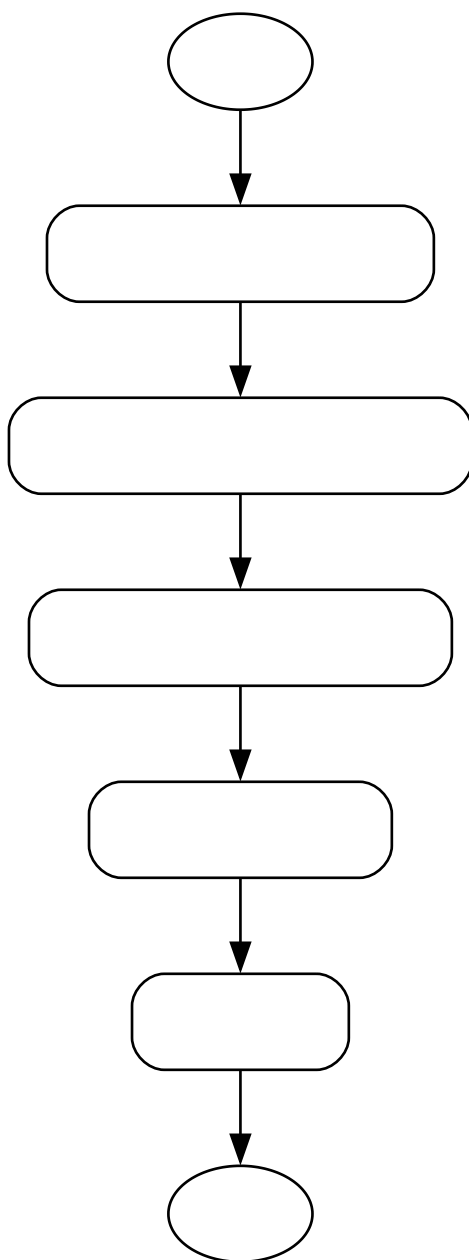
Objective: To determine the affinity of **Valtrate Hydrine B4** for the benzodiazepine binding site on the GABAA receptor.

Methodology:

- **Membrane Preparation:** Synaptic membranes are prepared from the cerebral cortex of adult rats. The tissue is homogenized in a buffered sucrose solution and centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently washed and resuspended in a suitable buffer.
- **Binding Assay:** The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand specific for the benzodiazepine site (e.g., ³H-flunitrazepam) in the

presence of varying concentrations of **Valtrate Hydrine B4**.

- Incubation and Separation: The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of **Valtrate Hydrine B4** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis of the competition binding data.



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Caption: Workflow for a GABAA Receptor Radioligand Binding Assay.

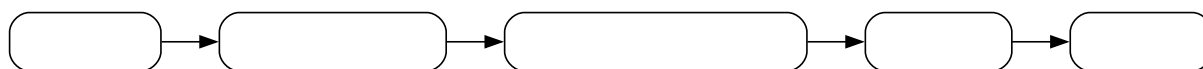
Acute Oral Toxicity Study (OECD 423)

Objective: To assess the acute toxic effects of a single oral dose of **Valtrate Hydrine B4**.

Methodology:

- Animal Model: Typically, female rats or mice are used.

- **Dosing:** A single dose of the test substance is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- **Endpoint:** The study allows for the classification of the substance into one of five toxicity categories based on the observed mortality at different dose levels.
- **Pathology:** At the end of the observation period, all animals are subjected to a gross necropsy.



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Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

Conclusion

Valtrate Hydrine B4 is a promising natural compound with demonstrated pharmacological effects on the central nervous system, primarily through the modulation of GABAA receptors. Its anxiolytic and sedative properties warrant further investigation for potential therapeutic applications. The available toxicological data on related valepotriates suggest a favorable safety profile with low acute oral toxicity. However, a comprehensive toxicological evaluation of **Valtrate Hydrine B4**, including genotoxicity and chronic toxicity studies, is necessary to fully establish its safety. Furthermore, the mechanism of its antifungal activity remains an area for future research. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical utility of **Valtrate Hydrine B4**.

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